BQ-788
Description
Endothelin Peptide Family and Endothelin Receptor Subtypes (ETA and ETB) in Biological Systems
The endothelin (ET) peptide family comprises three endogenous isoforms in mammals: endothelin-1 (B181129) (ET-1), endothelin-2 (ET-2), and endothelin-3 (ET-3). These are 21-amino acid peptides, with ET-1 being the most potent vasoconstrictor identified to date. Initially discovered in endothelial cells, endothelins are also produced by a variety of other tissues, including the brain, lung, and kidney. nih.govrndsystems.comportlandpress.comnih.gov
The biological actions of endothelins are mediated through their binding to specific G-protein coupled receptors, primarily classified into two main subtypes: Endothelin A (ETA) and Endothelin B (ETB) receptors. guidetopharmacology.orgrpsg.org.ukebi.ac.ukresearchgate.net Both receptor subtypes are widely distributed throughout the body, reflecting the ubiquitous physiological roles of endothelins. ETA receptors are predominantly located on vascular smooth muscle cells and are primarily responsible for mediating vasoconstriction and cell proliferation. guidetopharmacology.orgrpsg.org.ukebi.ac.ukastrazeneca.comoup.com In contrast, ETB receptors are found on both endothelial cells lining the vessel wall and on vascular smooth muscle cells, as well as in non-vascular structures such as epithelial cells, glia, and neurons in the central nervous system. nih.govguidetopharmacology.orgebi.ac.ukoup.com While ETA receptors exhibit a higher affinity for ET-1 and ET-2 compared to ET-3, ETB receptors bind all three endothelin isoforms with nearly identical affinity. rndsystems.comrpsg.org.ukoup.com Activation of these receptors typically leads to an elevation of intracellular calcium levels, triggering various downstream signaling pathways. ebi.ac.ukresearchgate.netcvphysiology.com
Physiological Functions of Endothelin ETB Receptors
Endothelin ETB receptors play diverse and often counter-regulatory roles in maintaining physiological homeostasis. A key physiological function of ETB receptors, particularly those located on endothelial cells, is to mediate vasodilation. This is achieved through the stimulation of endothelium-derived relaxing factors, such as nitric oxide (NO) and prostacyclin. guidetopharmacology.orgcvphysiology.comwikipedia.orgresearchgate.net This vasodilatory effect can counteract the vasoconstrictive actions of ET-1, contributing to the fine-tuning of vascular tone.
Beyond their direct vascular effects, ETB receptors also serve as important "clearance receptors" for endothelins, especially ET-1. They facilitate the removal of circulating ET-1 from the plasma through endocytosis, thereby limiting its systemic vasoconstrictor effects. ebi.ac.ukresearchgate.netmedchemexpress.comresearchgate.netnih.gov Research utilizing BQ-788 has demonstrated this clearance function; for instance, administration of this compound in conscious rats leads to a marked increase in plasma ET-1 concentration, serving as an indicator of ETB receptor blockade in vivo. medchemexpress.comresearchgate.netnih.gov
Furthermore, ETB receptors are involved in regulating renal function, contributing to natriuresis (sodium excretion) and diuresis (urine production). wikipedia.org Studies with this compound have shown that blocking ETB receptors can reduce urine output and fractional excretion of water, suggesting that endogenous ET-1 exerts a tonic diuretic effect via renal ETB receptors. frontiersin.org ETB receptors also contribute to cell proliferation and differentiation in various cell types, including astrocytes. guidetopharmacology.orgmedchemexpress.comresearchgate.netnih.gov
The selective ETB receptor antagonist, this compound, has been a critical pharmacological tool for dissecting these physiological roles. Its potent and competitive inhibition of ET-1 binding to ETB receptors (IC50 of 1.2 nM in human Girardi heart cells) with significantly lower affinity for ETA receptors (IC50 of 1300 nM in human neuroblastoma SK-N-MC cells) allows researchers to specifically investigate ETB-mediated mechanisms. medchemexpress.comnih.govcaymanchem.comabcam.com
Table 1: Selectivity Profile of this compound
| Receptor Subtype | IC50 for ET-1 Binding (nM) | Selectivity Ratio (ETA/ETB) | Reference |
| ETB | 1.2 | - | medchemexpress.comnih.govcaymanchem.comabcam.com |
| ETA | 280-1300 | ~233-1083 | medchemexpress.comnih.govcaymanchem.comabcam.com |
Pathophysiological Roles of Endothelin ETB Receptors in Disease Development
Dysregulation of the endothelin system, including the ETB receptor, is implicated in the development and progression of various pathological conditions. Research using this compound has provided significant insights into these pathophysiological roles.
In the context of hypertension , while ETA receptors are primarily associated with vasoconstriction, ETB receptors can also play a role. Studies in Dahl salt-sensitive hypertensive rats demonstrated that this compound administration could increase blood pressure, suggesting a depressor (blood pressure lowering) role for ETB receptors in this model. medchemexpress.comresearchgate.netnih.gov This highlights the complex interplay between ET receptor subtypes in blood pressure regulation.
The endothelin system is strongly implicated in pulmonary arterial hypertension (PAH) , where increased endothelin production contributes to vasoconstriction, hypertrophy, fibrosis, and inflammation in the lungs. Both ETA and ETB receptor subtypes are considered key causative agents in PAH pathophysiology. bjbms.org
This compound has been used to investigate the role of ETB receptors in bronchoconstriction . It has been shown to inhibit ET-1-induced bronchoconstriction, indicating a contribution of ETB receptors to airway narrowing. medchemexpress.comresearchgate.netnih.govabcam.com
Beyond cardiovascular and respiratory systems, ETB receptors are also involved in cancer and tumor growth . Research indicates that this compound can inhibit tumor growth, suggesting a pro-proliferative role for ETB receptors in certain malignancies. medchemexpress.comresearchgate.netnih.govabcam.com Furthermore, this compound has demonstrated protective effects against lipopolysaccharide-induced organ failure , highlighting the involvement of ETB receptors in inflammatory processes and organ dysfunction. medchemexpress.comresearchgate.netnih.govcaymanchem.com
In the realm of pain and hyperalgesia , this compound has been shown to reduce mechanical and thermal hyperalgesia, as well as associated edema and myeloperoxidase activity, in animal models. This suggests a role for ETB receptors in mediating pain and inflammation. medchemexpress.com
The role of ETB receptors in renal health and fluid balance has also been explored with this compound. The observed reduction in urine output and water excretion upon this compound administration suggests that the tonic diuretic effect of endogenous ET-1 is mediated via renal ETB receptors. This finding is relevant to understanding fluid retention, which can be a side effect of non-selective endothelin receptor blockers. frontiersin.org
In brain disorders , ETB receptors are highly expressed in reactive astrocytes, and their activation can promote the induction of these astrocytes. Studies in animal models of Alzheimer's disease, brain ischemia, neuropathic pain, and traumatic brain injury have reported that ETB-receptor-mediated regulation of astrocytic activation can improve these conditions. ETB antagonists, including this compound, have been shown to alleviate blood-brain barrier disruption and brain edema in models of traumatic brain injury by controlling astrocytic functions. mdpi.commdpi.com These findings position the astrocytic ETB receptor as a potential therapeutic target for various brain disorders.
Structure
2D Structure
Properties
IUPAC Name |
(2R)-2-[[(2R)-2-[[(2S)-2-[[(2S,6R)-2,6-dimethylpiperidine-1-carbonyl]amino]-4,4-dimethylpentanoyl]amino]-3-(1-methoxycarbonylindol-3-yl)propanoyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H51N5O7/c1-8-9-16-25(31(42)43)35-29(40)26(18-23-20-38(33(45)46-7)28-17-11-10-15-24(23)28)36-30(41)27(19-34(4,5)6)37-32(44)39-21(2)13-12-14-22(39)3/h10-11,15,17,20-22,25-27H,8-9,12-14,16,18-19H2,1-7H3,(H,35,40)(H,36,41)(H,37,44)(H,42,43)/t21-,22+,25-,26-,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPAHKJMGDSJDRG-DJYQTOCQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)C(CC1=CN(C2=CC=CC=C21)C(=O)OC)NC(=O)C(CC(C)(C)C)NC(=O)N3C(CCCC3C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](C(=O)O)NC(=O)[C@@H](CC1=CN(C2=CC=CC=C21)C(=O)OC)NC(=O)[C@H](CC(C)(C)C)NC(=O)N3[C@@H](CCC[C@@H]3C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H51N5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
641.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173326-37-9 | |
| Record name | BQ-788 free acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173326379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BQ-788 FREE ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MB0YNA8DJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Bq 788 As a Pharmacological Probe for Endothelin Etb Receptor Function
Discovery and Early Characterization of BQ-788
This compound, chemically known as N-cis-2,6-dimethylpiperidinocarbonyl-L-gamma-methylleucyl-D-1-methoxycarbonyltryptophanyl-D-norleucine, was characterized as a potent and selective endothelin ETB receptor antagonist. Its early characterization involved both in vitro and in vivo studies to establish its specificity and efficacy. Research confirmed this compound's ability to potently and competitively inhibit the binding of radiolabeled Endothelin-1 (B181129) (125I-ET-1) to ETB receptors, while showing significantly lower affinity for ETA receptors guidetopharmacology.orgbidd.grouptocris.com. This initial profiling highlighted this compound as a powerful tool for investigating the role of ET-1 and ETB receptor subtypes in various biological contexts guidetopharmacology.orgbidd.grouptocris.com.
Pharmacological Profile of this compound
The pharmacological profile of this compound demonstrates its utility as a selective and potent antagonist of the ETB receptor, providing a critical tool for distinguishing ETB-mediated effects from those mediated by ETA receptors.
Endothelin ETB Receptor Selectivity and Binding Kinetics
This compound exhibits high selectivity for the ETB receptor over the ETA receptor. In vitro studies using human Girardi heart cells (hGH), which express ETB receptors, showed that this compound potently inhibited 125I-labeled ET-1 binding with an IC50 of 1.2 nM guidetopharmacology.orgbidd.grouptocris.com. In contrast, its inhibitory effect on ETA receptors, found in human neuroblastoma SK-N-MC cells, was significantly weaker, with an IC50 of 1300 nM guidetopharmacology.orgbidd.grouptocris.com. This represents approximately a 1000-fold selectivity for ETB over ETA receptors. Furthermore, this compound has been shown to have minimal activity against other receptors, such as angiotensin, calcitonin, or neuropeptide receptors, at concentrations up to 10 µM.
The binding affinities of this compound for ETB receptors have also been compared across species. For instance, ETB receptors in human left ventricle exhibited a significantly higher affinity for this compound (KD ETB = 9.8 ± 1.3 nM) compared to rat left ventricle (KD ETB = 31.0 ± 5.4 nM).
Table 1: this compound Receptor Selectivity and Binding Affinity
| Receptor Type | Cell Line/Tissue | IC50 (nM) or KD (nM) | Selectivity Ratio (ETA/ETB) | Source |
| ETB | Human Girardi heart cells | 1.2 (IC50) | - | guidetopharmacology.orgbidd.grouptocris.com |
| ETA | Human neuroblastoma SK-N-MC cells | 1300 (IC50) | ~1000-fold | guidetopharmacology.orgbidd.grouptocris.com |
| ETB | Human left ventricle | 9.8 ± 1.3 (KD) | - | |
| ETB | Rat left ventricle | 31.0 ± 5.4 (KD) | - |
Competitive Antagonistic Activity at Endothelin ETB Receptors
This compound functions as a competitive antagonist at ETB receptors. This competitive inhibition has been demonstrated in various experimental setups. In isolated rabbit pulmonary arteries, this compound competitively inhibited the vasoconstriction induced by an ETB-selective agonist, with a pA2 value of 8.4 guidetopharmacology.orgbidd.grouptocris.com. This indicates that this compound competes with agonists for the same binding site on the ETB receptor. In addition to its effects on vasoconstriction, this compound has been shown to inhibit other bioactivities of ET-1 that are mediated by ETB receptors, including bronchoconstriction, cell proliferation, and the clearance of perfused ET-1 guidetopharmacology.orgbidd.group. In conscious rats, this compound (at 3 mg/kg/h, i.v.) completely inhibited the depressor responses mediated by ETB receptors that were induced by pharmacological doses of ET-1 or sarafotoxin 6c guidetopharmacology.orgbidd.group. Its ability to increase plasma concentrations of ET-1 in vivo is also considered an indicator of ETB receptor blockade, as ETB receptors are involved in the clearance of ET-1 from plasma guidetopharmacology.orgbidd.group.
Table 2: Competitive Antagonistic Activity of this compound
| Assay System | Antagonized Effect | ETB Agonist (if applicable) | pA2 Value | Source |
| Isolated rabbit pulmonary arteries | Vasoconstriction | ETB-selective agonist | 8.4 | guidetopharmacology.orgbidd.grouptocris.com |
Absence of Agonistic Effects
A critical characteristic of this compound as a pharmacological probe is its lack of intrinsic agonistic activity. Studies have consistently shown that this compound does not elicit agonistic effects on its own. For instance, in isolated rabbit pulmonary arteries, this compound demonstrated no agonistic activity even at concentrations up to 10 µM guidetopharmacology.orgbidd.grouptocris.com. This absence of agonistic effects ensures that any observed pharmacological responses in experiments utilizing this compound are solely due to the blockade of ETB receptors and not to any direct activation by the compound itself. While some studies have suggested a potential for increased ET-1 secretion from the endothelium, which could lead to a small indirect agonist effect, this compound remains effective in blocking ETB-mediated processes guidetopharmacology.org.
Molecular and Cellular Mechanisms Governed by Bq 788
Regulation of Receptor-Ligand Interactions by BQ-788
This compound exhibits high selectivity for the ETB receptor, demonstrating a potent inhibitory effect on endothelin-1 (B181129) (ET-1) binding to human Girardi heart cells, which express the ETB receptor, with an IC50 of 1.2 nM. medchemexpress.cnmedchemexpress.comapexbt.comrndsystems.comcaymanchem.com In contrast, its inhibitory effect on ET-1 binding to ETA receptors in human neuroblastoma SK-N-MC cells is significantly weaker, with an IC50 of 1300 nM, indicating a selectivity ratio of approximately 1000-fold for ETB over ETA. medchemexpress.cnmedchemexpress.comapexbt.comcaymanchem.comahajournals.org This compound acts as a competitive antagonist, effectively inhibiting the binding of 125I-labeled ET-1 to ETB receptors. medchemexpress.cnmedchemexpress.comapexbt.com Notably, this compound does not display agonistic activity even at concentrations up to 10 µM. medchemexpress.cnmedchemexpress.com
The blockade of ETB receptors by this compound can lead to a marked increase in plasma ET-1 concentrations, as ETB receptors are crucial for the clearance of ET-1 from plasma in vivo. medchemexpress.cnahajournals.orgfrontiersin.orgnih.gov This characteristic has made this compound an invaluable tool in research to differentiate the specific roles of ETA and ETB receptors in various physiological and pathophysiological processes. cam.ac.uknih.gov
Table 1: Receptor Binding Affinity and Selectivity of this compound
| Receptor Type | Cell Line/Tissue | Ligand | IC50 (nM) | Selectivity (ETB/ETA) | Reference |
| ETB | Human Girardi heart cells | ET-1 | 1.2 | ~1000-fold | medchemexpress.cnmedchemexpress.comapexbt.comrndsystems.comcaymanchem.com |
| ETA | Human neuroblastoma SK-N-MC cells | ET-1 | 1300 | - | medchemexpress.cnmedchemexpress.comapexbt.comcaymanchem.com |
| ETB | Porcine cerebellar membranes | ET-1 | 0.9 | - | apexbt.com |
Intracellular Signaling Cascades Modulated by this compound
This compound's antagonistic action on the ETB receptor directly impacts several downstream intracellular signaling pathways, thereby modulating various cellular functions.
Activation of ETB receptors by endothelins (ET-1, ET-3) and selective ETB agonists like IRL 1620 leads to an increase in phosphoinositide (PI) metabolism, specifically inositol (B14025) monophosphate (InsP1) accumulation. akjournals.comakjournals.comnih.gov This stimulatory effect is largely dependent on the presence of extracellular calcium and involves the activation of phospholipase C (PLC). akjournals.comakjournals.comnih.gov this compound has been shown to inhibit the ETs-induced increase in PI metabolism and can significantly block ET-1-induced increases in intracellular calcium concentrations. apexbt.comakjournals.comakjournals.comnih.gov For instance, in rat arcuate nucleus-median eminence fragments, this compound inhibited the ETB receptor-mediated increase in InsP1 accumulation. akjournals.comakjournals.com In contrast, in rat adrenal medulla, ETs-induced PI turnover is primarily mediated through ETA receptor activation, and this compound is ineffective in this context. nih.govnih.gov
Table 2: Effect of this compound on Phosphoinositide Metabolism and Calcium Signaling
| Signaling Event | Cell Type/Tissue | ETB Agonist/Stimulus | Effect of this compound | Reference |
| InsP1 Accumulation | Rat arcuate nucleus-median eminence fragments | ET-1, ET-3, IRL 1620 | Inhibited | akjournals.comakjournals.com |
| Intracellular Ca2+ Increase | Human Girardi heart cells, pCASM cells | ET-1 | Significantly inhibited | apexbt.comcaymanchem.com |
| PI Turnover | Rat adrenal medulla | ET-1, ET-3 | Ineffective | nih.govnih.gov |
ETB receptor activation by ET-1, ET-3, or specific ETB agonists (e.g., IRL 1620) leads to an increase in nitric oxide synthase (NOS) activity and subsequent cGMP formation. akjournals.comakjournals.comnih.govnih.gov this compound effectively inhibits this ETB receptor-mediated stimulation of NOS activity and cGMP generation. akjournals.comakjournals.comnih.govnih.gov Studies in rat arcuate nucleus-median eminence fragments demonstrate that this compound blocks the increase in cGMP formation and NOS activity induced by endothelins, while the ETA antagonist BQ-123 is ineffective. akjournals.comakjournals.comnih.gov This highlights the specific role of the ETB receptor in activating the NO/cGMP pathway in these tissues. akjournals.comakjournals.comnih.gov
Furthermore, this compound has been shown to block the ET-1-induced increase in endothelial nitric oxide synthase (eNOS) expression in primary cultures of medullary thick ascending limb cells. physiology.org However, in other cell types like human tubular HK-2 cells, this compound has been reported to decrease eNOS mRNA synthesis. researchgate.net The selective blockade of ETB receptors by this compound can also influence systemic vascular tone, suggesting that endogenous ET-1, acting via endothelial ETB receptors, may contribute to the physiological basal release of nitric oxide, leading to vasodilation. ahajournals.org
Table 3: Impact of this compound on NO/cGMP Pathway Components
| Signaling Event | Cell Type/Tissue | ETB Agonist/Stimulus | Effect of this compound | Reference |
| NOS Activity | Rat arcuate nucleus-median eminence fragments | ET-1, ET-3, IRL 1620 | Inhibited | akjournals.comakjournals.comnih.govnih.gov |
| cGMP Formation | Rat arcuate nucleus-median eminence fragments | ET-1, ET-3, IRL 1620 | Inhibited | akjournals.comakjournals.comnih.govnih.gov |
| eNOS Expression | Medullary thick ascending limb cells | ET-1 | Blocked | physiology.org |
| eNOS mRNA Synthesis | HK-2 cell cultures | - | Decreased | researchgate.net |
Activation of ETB receptors can trigger various Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including Extracellular signal-Regulated Kinase (ERK), c-Jun N-terminal Kinase (JNK), and p38 MAPK. aacrjournals.orgresearchgate.netjneurosci.orgportlandpress.com this compound has been demonstrated to block ETB receptor-mediated activation of these pathways in several contexts. For instance, in astrocytes, this compound prevented ET-1-induced JNK phosphorylation and astrocyte proliferation, indicating a role for ETB receptors in reactive gliosis through the JNK pathway. jneurosci.org Similarly, in C2C12 myoblasts, this compound completely abolished ET-1-induced p38 phosphorylation, which is involved in impaired myogenic differentiation. portlandpress.com In melanoma cells, this compound blocked ET-1-induced activation of focal adhesion kinase and ERK1/2 signaling pathways, which are associated with enhanced cell proliferation, adhesion, migration, and invasion. aacrjournals.org
However, the involvement of ETB receptors in MAPK signaling can be context-dependent. For example, in 3T3-L1 adipocytes, while ET-1 stimulated the phosphorylation of ERK, JNK, and p38 MAPK, this compound did not prevent these phosphorylations or the ET-1-induced increase in resistin gene expression, suggesting that in this specific context, the ETA receptor mediates these effects. oup.comnih.gov
Table 4: Modulation of MAPK Pathways by this compound
| MAPK Pathway | Cell Type/Tissue | ETB Agonist/Stimulus | Effect of this compound | Reference |
| JNK Phosphorylation | Astrocytes | ET-1 | Prevented | jneurosci.org |
| p38 Phosphorylation | C2C12 Myoblasts | ET-1 | Abolished | portlandpress.com |
| ERK1/2 Signaling | Melanoma cells | ET-1 | Blocked | aacrjournals.org |
| ERK, JNK, p38 Phosphorylation | 3T3-L1 Adipocytes | ET-1 | No effect | oup.comnih.gov |
The ETB receptor plays a significant role in modulating integrin expression and cellular adhesion dynamics. In melanoma cells, activation of the ETB receptor by ET-1 and ET-3 leads to a significant increase in the expression of heterodimeric α2β1 and αvβ3 integrins, which are critical for cell adhesion and motility. aacrjournals.org this compound has been shown to block this ETB receptor-mediated increase in integrin expression, as well as subsequent effects on cell proliferation, adhesion, migration, and invasion in melanoma cells. aacrjournals.org
Furthermore, in studies involving enteric neural crest cells, this compound, when used in ex vivo embryonic gut cultures, produced changes in cell morphology (rounding up) and modifications to their migratory behavior, suggesting an interplay between ETB receptor signaling, integrins, and the extracellular matrix in controlling neural crest cell adhesion and migration during enteric nervous system development. researchgate.net Conversely, in rat vascular smooth muscle cells, ET-1's suppression of integrin alpha(v) gene expression is mediated by the ETA receptor and is not affected by this compound. nih.gov In endothelial cells, this compound has been observed to reduce cell proliferation and migration, particularly in human cytomegalovirus (HCMV)-infected cells, and can also affect leukocyte recruitment. oup.com
Table 5: Impact of this compound on Integrin Expression and Cellular Adhesion
| Cellular Process | Cell Type/Tissue | ETB Agonist/Stimulus | Effect of this compound | Reference |
| α2β1 and αvβ3 Integrin Expression | Melanoma cells | ET-1, ET-3 | Blocked | aacrjournals.org |
| Cell Adhesion, Migration, Invasion | Melanoma cells | ET-1, ET-3 | Blocked | aacrjournals.org |
| Neural Crest Cell Adhesion/Migration | Enteric neural crest cells | ET-3 | Modified | researchgate.net |
| Cell Proliferation, Migration | Endothelial cells (HUVECs) | - | Reduced (especially with HCMV) | oup.com |
| Integrin alpha(v) Expression | Rat vascular smooth muscle cells | ET-1 | No effect (ETA mediated) | nih.gov |
The endothelin axis, particularly through the ETB receptor, significantly influences hypoxia-inducible factor-1 alpha (HIF-1α) and angiogenesis. Activation of the ETB receptor by ET-1 and ET-3 has been shown to enhance HIF-1α expression and activity, leading to the upregulation of vascular endothelial growth factor (VEGF) and promoting angiogenesis. aacrjournals.orgplos.orgmdpi.com
This compound effectively blocks these ETB receptor-mediated effects. Studies in melanoma cells demonstrate that this compound inhibits ET-1- and ET-3-induced HIF-1α protein expression and transcriptional activity, as well as the expression of downstream targets like VEGF. aacrjournals.orgplos.org The mechanism involves this compound preventing ET-1-induced HIF-1α and HIF-2α protein accumulation and VEGF expression by inhibiting a phosphatidylinositol 3-kinase (PI3K)-dependent integrin-linked kinase (ILK)/AKT/mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which in turn decreases prolyl hydroxylase domain 2 (PHD2) mRNA and protein levels. plos.org This indicates that ET-1, through the ETB receptor, controls HIF-1α stability by impairing its degradation. plos.org In melanoma xenografts, ETB receptor blockade with this compound has been shown to suppress tumor growth and neovascularization, highlighting its potential in regulating angiogenesis in a disease context. aacrjournals.orgplos.org
Table 6: this compound's Influence on HIF-1α and Angiogenesis Factors
| Signaling Event | Cell Type/Tissue | ETB Agonist/Stimulus | Effect of this compound | Reference |
| HIF-1α Protein Expression | Melanoma cells | ET-1, ET-3 | Inhibited | aacrjournals.orgplos.org |
| HIF-1α Transcriptional Activity | Melanoma cells | ET-1, ET-3 | Blocked | aacrjournals.orgplos.org |
| VEGF Upregulation | Melanoma cells | ET-1, ET-3 | Blocked | aacrjournals.orgplos.org |
| PHD2 mRNA/Protein Levels | Melanoma cells | ET-1 | Increased | plos.org |
| Tumor Growth/Neovascularization | Melanoma xenografts | - | Suppressed | aacrjournals.orgplos.org |
This compound Effects on Fundamental Cellular Processes
This compound has been shown to modulate several key cellular functions, primarily through its selective antagonism of the ETB receptor. These effects are often observed in the context of cancer progression, where endothelin signaling plays a crucial role.
This compound demonstrates a notable capacity to inhibit cell proliferation and growth in various cancer cell lines, particularly those expressing the ETB receptor.
Melanoma Cells: this compound significantly inhibits the growth of human melanoma cell lines in vitro and in vivo pnas.orgnih.gov. This inhibition is often associated with a reduction in viable cell numbers, with some lines showing greater sensitivity than others pnas.org. For instance, treatment with 100 μM this compound resulted in a significant loss of viable cells across seven melanoma lines, while a human kidney cell line remained unaffected or even showed increased cell numbers pnas.org.
Glioma Cells: In glioma cell lines (e.g., 1321-N1, U87, IPDDCA2), this compound reduces cell viability and proliferation, as assessed by BrdU incorporation and cell cycle analysis nih.gov. In contrast, the ETA receptor antagonist BQ-123 had no effect on cell survival in these glioma lines nih.gov.
Human Cardiac Fibroblasts: In human cardiac fibroblasts, ET-1-induced cell proliferation is significantly inhibited by the selective ETA receptor antagonist ambrisentan (B1667022), but this compound (an ETB receptor antagonist) shows no effect on proliferation mdpi.com. This indicates that in cardiac fibroblasts, ET-1 primarily stimulates proliferation via the ETA receptor, not ETB mdpi.com.
Endothelial Cells: this compound did not affect endothelial cell proliferation at one-day treatment, but it resulted in slightly retarded cell growth after four days oup.com. Human Cytomegalovirus (HCMV) infection enhanced the inhibitory effect of this compound on cellular proliferation in endothelial cells oup.com.
Table 1: this compound's Effect on Cell Proliferation in Various Cell Lines
| Cell Line/Type | This compound Concentration | Effect on Proliferation/Growth | Reference |
| Human Melanoma Cell Lines | 100 µM | Significant inhibition | pnas.org |
| Human Kidney Cell Line (293) | 100 µM | No inhibition / slight increase | pnas.org |
| Glioma Cell Lines | Not specified | Reduced viability & proliferation | nih.gov |
| Human Cardiac Fibroblasts | 1 µM | No effect | mdpi.com |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified | Slightly retarded growth (4 days) | oup.com |
This compound has been observed to induce signs of differentiation in certain cell types.
Melanoma Cells: Treatment of human melanoma cell lines with this compound can induce morphological changes indicative of differentiation, such as increased pigmentation and a more dendritic shape, characteristic of mature melanocytes pnas.orgpnas.orgnih.gov. This effect is particularly noted in melanoma cells where activation of the ETB receptor promotes proliferation while inhibiting differentiation pnas.org.
Enteric Neuronal Development: In contrast, in studies on mouse enteric neuronal development, endothelin-3 (ET-3) inhibited neuronal development, an effect mimicked by an ETB agonist and blocked by this compound nih.gov. This suggests that ETB receptor activation, which this compound antagonizes, normally prevents premature differentiation of neural crest-derived precursors, allowing the precursor population to persist nih.govcdnsciencepub.com. Smooth muscle development in non-crest-derived cell cultures was promoted by ET-3 and inhibited by this compound nih.gov.
This compound is known to induce or enhance apoptosis and programmed cell death in various cancer cells by blocking the antiapoptotic effects mediated by ETB receptors.
Melanoma Cells: this compound can induce a major increase in cell death in human melanoma cell lines, both in vitro and in vivo pnas.orgnih.gov. This effect is associated with increased TUNEL staining, indicative of apoptosis pnas.orgnih.gov. The sensitivity to this compound-induced apoptosis correlates with the stage of tumor progression, with metastatic melanoma cells showing higher sensitivity aacrjournals.org. This compound treatment leads to a reduction in the expression of the survival factor BCL-2A1 and the DNA repair factor poly(ADP-ribose) polymerase 3, and can activate caspase 6 aacrjournals.org.
Glioma Cells: this compound triggers apoptotic processes in glioma cells, primarily via activation of the intrinsic mitochondrial pathway, involving caspase-9 activation, AIF release, and cytochrome c translocation nih.gov.
Pulmonary Arterial Smooth Muscle Cells (PASMCs): this compound significantly increases caspase-3/7 activity and cleaved caspase-3 expression in human PASMCs. It also increases the susceptibility of PASMCs to doxorubicin-induced apoptosis nih.gov. This suggests that ETB receptor blockade may reduce vascular remodeling in pulmonary arterial hypertension treatments by promoting apoptosis nih.gov.
Neuronal Cells: this compound has been shown to attenuate neuronal damage and programmed necrotic neuronal death by alleviating the upregulation of LIM kinase 2 (LIMK2) and Rho kinase 1 (ROCK1) expression, and impairment of DRP1-mediated mitochondrial fission following status epilepticus nih.gov. This indicates a role for ETB receptor activation in LIMK2-DRP1-mediated impairment of mitochondrial fission during programmed necrotic cell death nih.gov.
Table 2: this compound's Impact on Apoptosis Markers
| Cell Type | Effect of this compound on Apoptosis | Key Mechanisms/Markers Involved | Reference |
| Human Melanoma Cells | Induces cell death, enhances apoptosis | Increased TUNEL staining, reduced BCL-2A1, caspase 6 activation | pnas.orgnih.govaacrjournals.org |
| Glioma Cells | Triggers apoptosis | Caspase-9 activation, AIF release, cytochrome c translocation | nih.gov |
| Human Pulmonary Arterial Smooth Muscle Cells (PASMCs) | Increases apoptosis, enhances susceptibility to DOX-induced apoptosis | Increased caspase-3/7 activity, cleaved caspase-3 expression | nih.gov |
| Neuronal Cells | Attenuates programmed necrotic death | Alleviates LIMK2/ROCK1 upregulation, restores mitochondrial fission | nih.gov |
This compound plays a role in modulating cell migration and invasion, often by counteracting the pro-migratory and pro-invasive effects of endothelins.
Melanoma Cells: Endothelin-1 (ET-1) and ET-3 stimulate melanoma cell migration and invasion, and these effects are completely blocked by this compound, indicating that ETB receptors are relevant in these processes associated with melanoma progression aacrjournals.orgcapes.gov.br. ET-1 upregulates Melanoma Cell Adhesion Molecule (MCAM), a melanoma invasion promoter, an effect inhibited by this compound, suggesting a critical role for the ETB receptor in this upregulation capes.gov.br.
Human Colonic Myofibroblasts: ET-1 stimulated migration of human colonic myofibroblasts is strongly inhibited by this compound, confirming the predominance of the ETB receptor in mediating this effect nih.gov.
Human Olfactory Gonadotropin-Releasing Hormone-Secreting Neuroblasts (FNC-B4 cells): ET-1 induces migration in FNC-B4 cells, and this effect is significantly inhibited by this compound, indicating the involvement of ETB receptors oup.com.
Pulmonary Artery Smooth Muscle Cells (PASMCs): In contrast to some other cell types, ET-1 induced migration in PAC1 cells (clonal pulmonary artery smooth muscle cells) is inhibited by the ETA antagonist BQ-123, but not by the selective ETB antagonist this compound cdnsciencepub.com. This suggests that ET-1 acts through the ETA receptor to stimulate migration in these specific cells cdnsciencepub.com.
Breast Tumor Cells: In breast tumor cells (MCF-7), both ETA and ETB antagonists (BQ-123 and this compound) can entirely abolish the effect of ET-2 on invasion. When used alone, both BQ-123 and this compound significantly reduced ET-2-stimulated invasion, and their effects were not additive aacrjournals.org. In chemotaxis assays, this compound partially but significantly inhibited migration towards ET-2, and when combined with BQ-123, abolished chemotaxis researchgate.net.
Rat Basilar Artery Smooth Muscle Cells (RBA-1 cells): ET-1-induced cell migration in RBA-1 cells is significantly attenuated by this compound, suggesting that ETB receptors mediate this migration cusabio.com.
Table 3: this compound's Modulation of Cell Migration and Invasion
| Cell Type | Effect of this compound on Migration/Invasion | Mediating Receptor (if specified) | Reference |
| Melanoma Cells | Inhibits ET-induced migration/invasion | ETB receptor | aacrjournals.orgcapes.gov.br |
| Human Colonic Myofibroblasts | Strongly inhibits ET-1 stimulated migration | ETB receptor | nih.gov |
| FNC-B4 Neuroblasts | Inhibits ET-1 induced migration | ETB receptor | oup.com |
| PAC1 (Pulmonary Artery SMCs) | No effect on ET-1 induced migration | ETA receptor (ET-1 acts via ETA) | cdnsciencepub.com |
| MCF-7 Breast Tumor Cells | Significantly reduces ET-2 stimulated invasion/partially inhibits chemotaxis | ETB and ETA receptors (non-additive for invasion, additive for chemotaxis) | aacrjournals.orgresearchgate.net |
| RBA-1 Cells | Significantly attenuates ET-1 induced migration | ETB receptor | cusabio.com |
Preclinical Research Investigating Bq 788 in Disease Pathophysiology
Cardiovascular System Research
Investigations into the cardiovascular effects of BQ-788 have explored its impact on blood vessel function, blood pressure regulation, and the pathophysiology of heart failure and arrhythmias.
This compound's primary mechanism of action is the selective blockade of the endothelin B (ETB) receptor. This receptor plays a complex role in regulating vascular tone. In preclinical models, the effects of this compound are highly dependent on the specific vascular bed and the prevailing physiological conditions.
In vivo studies in conscious rats demonstrated that this compound effectively inhibits the ETB receptor-mediated depressor (blood pressure lowering) response to endothelin-1 (B181129) (ET-1) and sarafotoxin S6c, without affecting the pressor (blood pressure raising) response. nih.govresearchgate.net This suggests that under normal conditions, the ETB receptor contributes to vasodilation. Further studies in human forearm resistance vessels showed that local infusion of this compound alone caused a small but consistent vasoconstriction. ahajournals.orgoup.comahajournals.org This vasoconstrictor effect is attributed to the blockade of endothelial ETB receptors, which are normally responsible for vasodilation through the release of nitric oxide and prostacyclin. ahajournals.orgnih.gov
Conversely, in isolated perfused rat lungs, this compound was found to potentiate the vasoconstriction induced by ET-1. nih.gov In isolated rabbit pulmonary arteries, this compound competitively antagonized the vasoconstriction caused by an ETB-selective agonist. pnas.org In isolated rat hearts, however, this compound had no significant effect on basal coronary flow, unlike ETA receptor antagonists which caused vasodilation. nih.gov High concentrations of this compound were observed to increase coronary resistance in isolated rat hearts, an effect thought to be caused by ET-1 being displaced from ETB receptors and subsequently acting on ETA receptors. nih.gov
| Vascular Bed | Animal Model/System | Observed Effect of this compound |
| Systemic Circulation | Conscious Rats | Inhibited ET-1-induced depressor response. nih.govresearchgate.netpnas.org |
| Human Forearm | Healthy Volunteers | Caused mild vasoconstriction. ahajournals.orgahajournals.org |
| Pulmonary Vasculature | Isolated Rabbit Arteries | Antagonized ETB-agonist-induced vasoconstriction. nih.govpnas.org |
| Pulmonary Vasculature | Isolated Perfused Rat Lungs | Potentiated ET-1-induced vasoconstriction. nih.gov |
| Coronary Circulation | Isolated Rat Heart | No effect on basal coronary flow; increased coronary resistance at high concentrations. nih.govnih.gov |
This table summarizes the diverse effects of this compound on vascular tone across different preclinical models.
The role of the ETB receptor in blood pressure regulation has been investigated using this compound in preclinical models of hypertension. In Dahl salt-sensitive hypertensive rats, a model of salt-dependent hypertension, administration of this compound led to an increase in blood pressure of approximately 20 mm Hg. nih.govresearchgate.net
In a different model where hypertension was induced by hepatic overexpression of human preproendothelin-1 in rats, intravenous infusion of this compound also resulted in a small but significant increase in blood pressure. nih.gov These findings support the hypothesis that ETB receptors play a protective role in hypertension, partly by mediating the clearance of circulating ET-1 and promoting vasodilation. Blockade of these receptors by this compound appears to exacerbate the hypertensive state in these models.
The endothelin system is known to be activated in chronic heart failure (CHF). Preclinical studies have examined the effects of this compound in this context. In a hamster model of chronic heart failure, this compound did not alter coronary perfusion pressure. nih.gov However, the study suggested that ETB receptors are involved in the coronary vasoconstrictor response to exogenous ET-1 specifically in failing hearts. nih.gov
Studies in patients with CHF, which provide insight into the underlying pathophysiology, demonstrated that this compound infusion caused vasoconstriction in the forearm circulation, similar to its effect in healthy subjects. oup.comoup.comnih.gov This has led to the suggestion that selective ETB receptor antagonism could be potentially deleterious in chronic heart failure by promoting vasoconstriction. oup.comoup.comnih.gov Furthermore, research in a murine model of heart failure with preserved ejection fraction (HFpEF) showed that a dual ETA/ETB receptor antagonist, but not a selective one, could improve adverse cardiac remodeling. nih.gov
The direct role of this compound in the mechanisms of cardiac arrhythmias is not well-established in preclinical research. Endothelin-1 itself has been shown to have arrhythmogenic effects, which are thought to be mediated primarily through the ETA receptor. oup.com Research on the distribution of endothelin receptors has indicated that while ETA receptors are abundant in the human left ventricle, the ETB receptor antagonist this compound exhibits low affinity and no significant binding in this tissue. oup.com This suggests that the direct arrhythmogenic effects of the endothelin system in the ventricles are less likely to be modulated by selective ETB receptor blockade with this compound, and that ETA receptors are the primary mediators of these effects.
Oncology Research
In the field of oncology, preclinical research on this compound has been almost exclusively focused on melanoma. The ETB receptor is overexpressed in most human melanomas and is considered a marker of tumor progression. aacrjournals.org
In vitro studies have consistently shown that this compound can inhibit the growth of multiple human melanoma cell lines. nih.govpnas.org This growth inhibition is often accompanied by signs of differentiation, such as increased pigmentation and a more mature melanocyte-like dendritic shape. nih.gov Furthermore, this compound has been shown to induce a significant increase in cell death, or apoptosis, in several melanoma cell lines. aacrjournals.orgnih.gov The sensitivity to this compound appears to be greater in cells derived from metastatic melanomas compared to those from primary tumors. aacrjournals.org
The mechanism behind this anti-tumor effect involves the modulation of key signaling pathways. Treatment with this compound leads to a reduction in the expression of survival factors such as BCL-2A1 and the DNA repair factor poly(ADP-ribose) polymerase 3 (PARP-3). aacrjournals.orgresearchgate.net this compound has also been found to reverse the switch from E-cadherin to N-cadherin expression, a key event in the epithelial-to-mesenchymal transition that promotes cell migration and invasion. aacrjournals.org
In vivo studies using nude mice with human melanoma xenografts have corroborated these findings. Administration of this compound was found to significantly slow tumor growth, with some instances of complete growth arrest. nih.govpnas.org Histological analysis of these tumors revealed that this compound enhances melanoma cell death in vivo. nih.gov
| Model System | Key Finding |
| Human Melanoma Cell Lines (in vitro) | Inhibition of cell growth. nih.govpnas.org |
| Human Melanoma Cell Lines (in vitro) | Induction of apoptosis (cell death). aacrjournals.orgnih.govresearchgate.net |
| Metastatic Melanoma Cell Lines (in vitro) | Higher sensitivity to this compound-induced apoptosis compared to primary melanoma cells. aacrjournals.org |
| Human Melanoma Cell Lines (in vitro) | Reduced expression of survival factors BCL-2A1 and PARP-3. aacrjournals.orgresearchgate.net |
| Human Melanoma Xenografts (in vivo) | Significant slowing of tumor growth. nih.govpnas.org |
| Human Melanoma Xenografts (in vivo) | Enhanced melanoma cell death. nih.gov |
This table summarizes the key preclinical findings of this compound in oncology research, specifically focusing on melanoma.
Studies in Glioma Cell Biology
This compound, a selective endothelin ET(B) receptor antagonist, has been investigated for its effects on glioma cell lines. nih.gov Research has demonstrated that this compound can reduce the viability and proliferation of glioma cells. nih.govnih.gov Studies involving various glioma cell lines, such as 1321-N1, U87, IPDDCA2, LN-229, and SW1088, have shown that treatment with this compound leads to a dose- and time-dependent decrease in the number of viable cells. nih.govnih.gov
The mechanism behind this reduction in cell viability involves the induction of apoptosis. nih.gov Treatment with this compound has been shown to trigger apoptotic processes through the intrinsic mitochondrial pathway, which involves the activation of caspase-9, release of Apoptosis Inducing Factor (AIF), and translocation of cytochrome c. nih.gov Furthermore, this compound has been observed to induce a G2/M cell cycle arrest in glioma cells. nih.gov At the molecular level, the antagonist's effects are associated with the downregulation of the ERK- and p38MAPK-dependent signaling pathways. nih.gov Interestingly, some research suggests these effects on cell viability may occur independently of the ET(B) receptor, as reducing the receptor's expression with siRNAs did not prevent the effects of this compound. nih.gov
Table 1: Effects of this compound on Glioma Cell Lines
| Cell Line | Observed Effect | Associated Pathway/Mechanism | Reference |
|---|---|---|---|
| 1321-N1, U87, IPDDCA2 | Reduced cell viability and proliferation; Induced apoptosis | Activation of intrinsic mitochondrial pathway (caspase-9, AIF, cytochrome c); Downregulation of ERK- and p38MAPK pathways | nih.gov |
| LN-229, SW1088 | Reduced number of viable cells; Induced G2/M cell cycle arrest and apoptosis | Upregulation of DNA damage-inducible genes; Effects may be ETRB-independent | nih.gov |
Angiogenesis Modulation within Tumor Microenvironments
The tumor microenvironment is a complex system where processes like angiogenesis—the formation of new blood vessels—are crucial for tumor growth. eurekalert.orgnih.govnih.gov The role of this compound in modulating angiogenesis appears to be context-dependent. In studies on melanoma cell lines, inhibition of the ET(B) receptor by this compound was linked to an increase in angiogenesis. researchgate.net This was accompanied by a significant induction of Vascular Endothelial Growth Factor (VEGF) expression and a repression of the angiogenic suppressor, gravin. researchgate.net
In contrast, research on glioma cells has yielded different findings. A study investigating the effects of ET(B) antagonists on glioma cell lines reported that treatment with this compound did not affect VEGF mRNA levels. nih.gov This suggests that the pro-angiogenic effects observed in melanoma may not be a universal response to ET(B) receptor blockade in all tumor types. The interaction between tumor cells and endothelial cells is a key driver of tumor angiogenesis, often involving factors like VEGF, and the differential impact of this compound highlights the heterogeneity of tumor microenvironments. nih.govmdpi.com
Inflammation and Immunological Research
Anti-Inflammatory and Anti-Oxidative Properties
Preclinical studies suggest that this compound possesses anti-inflammatory and anti-oxidative properties in various models of injury and inflammation. researchgate.netnih.gov In a mouse model of spinal cord injury, treatment with this compound was shown to inhibit the expression of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and IL-6. nih.gov However, the effect on TNF-α may vary depending on the context, as other studies have reported both significant inhibition and no significant reduction in TNF-α levels following this compound administration in different models. nih.gov
Regarding its anti-oxidative effects, this compound has been shown to bolster antioxidant defenses. In rat lung tissue, administration of this compound led to a significant increase in the level of reduced glutathione (B108866) (GSH) and an increased ratio of reduced to oxidized glutathione (GSH/GSSG), which indicates an improved capacity to combat oxidative damage. cas.cz While some studies also report a significant increase in GSH concentration in the heart, others have not observed changes in glutathione levels, suggesting the effects may be tissue-specific. nih.gov
Table 2: Summary of Anti-Inflammatory and Anti-Oxidative Effects of this compound
| Effect | Model/Tissue | Key Findings | Reference |
|---|---|---|---|
| Anti-Inflammatory | Spinal Cord Injury (mice) | Inhibited expression of TNF-α, IL-1β, IL-6. | nih.gov |
| Anti-Oxidative | Lungs (rat) | Significantly increased GSH levels and the GSH/GSSG ratio. | cas.cz |
| Anti-Oxidative | Heart (rat) | Reports of both significant increases in GSH and no change in glutathione levels. | nih.gov |
Regulation of Leukocyte Recruitment and Endothelial Activation
This compound has been shown to influence the critical processes of leukocyte recruitment and endothelial activation, which are central to the inflammatory response. In the context of sickle cell disease, the ET(B) receptor plays a crucial role in the adhesion of neutrophils to the endothelium. haematologica.org In vitro experiments using human neutrophils and endothelial cells under flow conditions demonstrated that this compound significantly decreased neutrophil adhesion. haematologica.org This effect was observed when neutrophils were treated directly and also when only the endothelial cells were treated, suggesting a role for the ET(B) receptor on both cell types in the adhesion process. haematologica.org
Furthermore, in a mouse model of spinal cord injury, treatment with this compound was found to reduce the number of infiltrating neutrophils and monocytes in the blood. nih.gov The interaction between endothelin-1 (ET-1) and its receptors on the endothelium is known to modulate vascular tone. ahajournals.org Blockade of the ET(B) receptor with this compound can cause vasoconstriction, indicating a baseline role for ET(B) receptors in mediating vasodilation, a key aspect of endothelial function. ahajournals.org
Impact on Lipopolysaccharide-Induced Organ Dysfunction
Lipopolysaccharide (LPS), a component of gram-negative bacteria, can induce a severe systemic inflammatory response leading to circulatory failure and multiple organ dysfunction. nih.gov Preclinical research in rat models of endotoxemia has demonstrated a protective role for this compound against LPS-induced organ damage, particularly in the liver. nih.govnih.gov
In a study on anesthetized rats, the administration of this compound following an LPS challenge attenuated the development of liver injury and failure. nih.gov This was evidenced by reduced serum levels of glutamate-oxalate-transferase (GOT) and glutamate-pyruvate-transferase (GPT), which are indicators of hepatocellular injury, as well as bilirubin (B190676) and gamma-glutamyl transferase (γGT), markers of liver failure. nih.gov In addition to its hepatoprotective effects, this compound also mitigated the delayed hypotension and vascular hyporeactivity to noradrenaline caused by endotoxin. nih.gov However, the compound did not appear to affect acute renal failure or the induction of nitric oxide synthase in this model. nih.gov
Gastrointestinal Motility Research
Gastrointestinal motility refers to the movement of food through the digestive tract and is a complex process regulated by neural and hormonal signals. atmobiosciences.comfrontiersin.org Research indicates that the endothelin system, specifically via the ET(B) receptor, plays a significant modulatory role in intestinal motility. nih.gov Studies using this compound have been instrumental in elucidating this role, particularly the involvement of enteric glial cells. nih.govuniroma1.it
In the muscularis externa of the intestine, the ET(B) receptor is expressed exclusively in glia. nih.gov The signaling of endothelin-1 (ET-1) to these glial ET(B) receptors inhibits intestinal motility by dually modulating neural-motor circuits: it inhibits excitatory cholinergic pathways and stimulates inhibitory nitrergic motor pathways. nih.govuniroma1.it The application of this compound blocks this inhibitory signal, leading to an amplification of excitatory cholinergic contractions. nih.gov This suggests that ET(B) receptor signaling acts as a brake on intestinal contractions. nih.gov Furthermore, in a rat model of intestinal ischemia/reperfusion injury, which is known to impair gastrointestinal motility, this compound provided a protective effect, helping to alleviate the I/R-induced inhibition of intestinal transit. nih.gov
Modulation of Enteric Neural-Motor Circuits
This compound, a selective endothelin B (ETB) receptor antagonist, has been instrumental in elucidating the role of the endothelin system in the gastrointestinal tract. Research indicates that the ETB receptor is exclusively expressed in enteric glia within the muscularis externa. nih.gov The ligand, Endothelin-1 (ET-1), is expressed in specific neurons. nih.gov This arrangement suggests a pathway where neuronal ET-1 release modulates glial activity, which in turn influences neural-motor circuits.
Studies using this compound have revealed that the ET-1/ETB signaling pathway in enteric glia acts as an inhibitory modulator of intestinal motility. nih.govuniroma1.it By blocking these ETB receptors, this compound leads to an amplification of both glial and neuronal calcium (Ca2+) responses and an enhancement of excitatory cholinergic contractions. nih.govnih.gov This suggests that under normal physiological conditions, glial ETB receptor activation dually modulates motor pathways by inhibiting excitatory cholinergic pathways and stimulating inhibitory nitrergic motor pathways. nih.govuniroma1.it The enteric nervous system's regulation of motility involves complex ascending (contractile) and descending (relaxing) neural pathways, and glial cells play a specific role in modulating these distinct circuits. nih.govuniroma1.it The application of this compound helps demonstrate that glial ETB signaling is a key component in this intricate regulatory network, effectively putting a brake on motility. nih.gov
| Parameter | Effect of this compound Application | Inferred Role of Endogenous ETB Signaling |
|---|---|---|
| Neuronal Ca2+ Response to EFS | Enhanced Peak Intensity uniroma1.it | Inhibitory/Modulatory |
| Excitatory Cholinergic Contractions | Amplified nih.gov | Inhibitory |
| Inhibitory Nitrergic Pathways | Inhibited (leading to increased contraction) nih.gov | Stimulatory |
| Overall Intestinal Motility | Enhanced uniroma1.it | Inhibitory |
Attenuation of Postoperative Ileus
Postoperative ileus (POI) is a common complication following abdominal surgery, characterized by impaired gastrointestinal motility. uspharmacist.com Preclinical research points to a significant role for the endothelin system in the pathophysiology of this condition. In animal models of POI induced by either intestinal ischemia/reperfusion or surgical gut manipulation, the administration of this compound has been shown to be protective. nih.govnih.govjst.go.jp
Specifically, this compound was effective at protecting against the inhibition of intestinal motility in the late phase (24 hours post-surgery) of surgically induced POI, although it did not affect the early phase (2 hours post-surgery). nih.govjst.go.jp This suggests that the endothelin system is particularly involved in the later, inflammatory stages of the condition. nih.gov In a mouse model of POI, which is linked to inflammation of the muscularis externa, in vivo administration of this compound was found to attenuate this intestinal inflammation. nih.govuniroma1.it Inflammation in this model is associated with an upregulation of glial ETB receptors, leading to an amplification of the inhibitory ETB signaling and contributing to the disruption of motility. nih.gov By blocking this amplified signaling, this compound helps to restore normal function.
| Surgical Procedure | Phase of POI | Effect of this compound on GI Motility |
|---|---|---|
| Laparotomy + Gut Manipulation | Early Phase (2h) | No significant protection nih.govjst.go.jp |
| Laparotomy + Gut Manipulation | Late Phase (24h) | Protected against motility inhibition nih.govjst.go.jp |
| Ischemia/Reperfusion | Early & Late Phases | Protected against motility inhibition nih.gov |
Reproductive Endocrinology Research
Impact on Ovulation and Follicular Rupture Mechanisms
The endothelin system, particularly Endothelin-2 (EDN2), plays a critical role in the ovulatory process. bioscientifica.comnih.gov Research utilizing selective receptor antagonists like this compound has been pivotal in dissecting the mechanisms involved in follicular rupture.
In a key study using a mouse model, systemic administration of this compound before the expected time of ovulation led to a significant, greater than 85%, reduction in the number of released oocytes. oup.com Histological analysis of the ovaries from these mice revealed numerous unruptured follicles and very few corpora lutea, confirming that the blockade of ovulation was due to an inhibition of follicular rupture. oup.com The inhibitory effect was time-dependent, with administration closer to the time of ovulation resulting in a more profound suppression of oocyte release. oup.com These findings strongly implicate the ETB receptor as a crucial component in the final stages of ovulation. However, it is worth noting that there has been some discrepancy in the literature, with other studies suggesting a primary role for the Endothelin A (ETA) receptor in this process, highlighting potential differences in study design or species. bioscientifica.comnih.gov
| Treatment Group | Mean Number of Oocytes Released (± SEM) | % Inhibition Compared to Vehicle |
|---|---|---|
| Vehicle (Control) | ~35 | N/A |
| This compound | ~5 | >85% oup.com |
Renal System Research
Regulation of Water and Electrolyte Balance
The endothelin system is a key regulator of renal function, including the management of water and sodium balance. Under physiological conditions, activation of the ETB receptor contributes to vasodilation, increased renal medullary perfusion, and a decrease in sodium reabsorption, which promotes diuretic and natriuretic effects. nih.govtandfonline.comnih.gov
Effects on Glomerular Filtration Dynamics
The hemodynamic effects of this compound on the kidney are well-documented. The ETB receptor, particularly on vascular endothelial cells, mediates the release of vasodilators like nitric oxide. tandfonline.com Blockade of this receptor with this compound removes this tonic vasodilatory influence.
Preclinical studies consistently show that this compound causes renal vasoconstriction, leading to a reduction in renal blood flow (RBF) and cortical perfusion. nih.govtandfonline.com This vasoconstriction ultimately results in a reduced glomerular filtration rate (GFR). nih.govtandfonline.com These findings have been confirmed in human studies. In both healthy control subjects and hypertensive patients with chronic renal failure (CRF), administration of this compound alone caused a significant reduction in effective renal blood flow (ERBF) and an increase in effective renal vascular resistance (ERVR). nih.govahajournals.org These hemodynamic changes were associated with a reduction in GFR. ahajournals.org The data underscore the critical role of the ETB receptor in maintaining basal renal vasodilation and normal glomerular filtration dynamics. nih.gov
| Parameter | Effect of this compound Administration (vs. Placebo) |
|---|---|
| Mean Arterial Pressure (MAP) | Increased (~7.0 mmHg) ahajournals.org |
| Effective Renal Blood Flow (ERBF) | Decreased nih.govahajournals.org |
| Effective Renal Vascular Resistance (ERVR) | Increased nih.govahajournals.org |
| Glomerular Filtration Rate (GFR) | Decreased ahajournals.org |
Pain and Neuropathology Research
Mechanisms of Antinociception and Hyperalgesia Modulation
The role of the endothelin (ET) system, particularly the endothelin B (ETB) receptor, in pain modulation is complex, with evidence suggesting both pro-nociceptive and anti-nociceptive functions. This compound, as a selective ETB receptor antagonist, has been a critical pharmacological tool in elucidating these paradoxical mechanisms. Research investigating this compound's effects on nociception and hyperalgesia has revealed that its impact is highly dependent on the specific pain state, the local tissue environment, and the concentration of endothelin-1 (ET-1).
In models of inflammatory pain, this compound has demonstrated the ability to modulate thermal hyperalgesia. For instance, in a study involving the injection of Complete Freund's Adjuvant (CFA) into the rat hindpaw to induce inflammation, local administration of this compound was found to reduce CFA-induced thermal hyperalgesia. researchgate.net This suggests that under certain inflammatory conditions, activation of the ETB receptor contributes to the sensitization of nociceptive pathways, and its blockade by this compound can produce an anti-hyperalgesic effect.
Conversely, the ETB receptor has also been implicated in anti-nociceptive mechanisms, often involving the endogenous opioid system. In a model of inflammatory hyperalgesia induced by CFA, the analgesic effects of an ETB receptor agonist were reversed by the co-administration of this compound or the opioid antagonist naloxone. nih.gov This indicates that ETB receptor activation can lead to opioid-dependent analgesia, and this compound can block this effect. nih.gov
The pro-nociceptive role of the ETB receptor is further supported by studies on ET-1-induced pain behaviors. In mice, this compound was able to completely prevent the decrease in paw withdrawal threshold caused by ET-1, indicating its effectiveness in blocking ET-1-induced mechanical hyperalgesia. nih.gov However, in rats, the effect of this compound on ET-1-induced mechanical allodynia was only partial, suggesting the involvement of other receptor subtypes, such as the ETA receptor, in this response. nih.gov The concentration of ET-1 also appears to be a critical factor, with lower concentrations inducing mechanical hyper-nociception that is dependent on the ETB receptor and can be inhibited by this compound. nih.gov
Interestingly, in a model of oxaliplatin-induced neuropathic pain, systemic and intrathecal administration of this compound had no effect on either mechanical or cold allodynia. nih.gov This finding highlights the specificity of the ETB receptor's involvement in different pain modalities and suggests that ETB receptor antagonism with this compound may not be a viable strategy for all types of neuropathic pain. nih.gov
Furthermore, research has shown that pretreatment with this compound can unmask a hyperalgesic response to higher, otherwise ineffective, doses of ET-1 in the context of capsaicin-induced hyperalgesia. nih.gov This suggests a complex regulatory role for the ETB receptor, where its blockade can, under certain circumstances, enhance pro-nociceptive signaling.
The table below summarizes the key findings from preclinical studies investigating the role of this compound in modulating antinociception and hyperalgesia.
| Pain Model | Species | Effect of this compound | Implied Mechanism |
| Endothelin-1-induced Mechanical Hyperalgesia | Mice | Complete prevention of the decrease in paw withdrawal threshold. nih.gov | Blockade of pro-nociceptive signaling mediated by ETB receptors. nih.gov |
| Endothelin-1-induced Mechanical Allodynia | Rats | Partial reduction of mechanical allodynia. nih.gov | Partial involvement of ETB receptors in mechanical allodynia, with other receptors also playing a role. nih.gov |
| Complete Freund's Adjuvant (CFA)-induced Thermal Hyperalgesia | Rats | Reduction of thermal hyperalgesia. researchgate.net | Inhibition of inflammatory-induced sensitization of nociceptive pathways. researchgate.net |
| Oxaliplatin-induced Neuropathic Pain | Rats | No effect on mechanical or cold allodynia. nih.gov | Lack of significant involvement of ETB receptors in this specific neuropathic pain model. nih.gov |
| Endothelin-1 and Capsaicin-induced Hyperalgesia | Mice | Unmasked a significant hyperalgesic response at a higher dose of ET-1. nih.gov | Complex regulatory role of ETB receptors, where blockade can enhance pro-nociceptive signaling under specific conditions. nih.gov |
| Endothelin-1-induced Nociception (knee-joint injection) | Rats | No effect on nociception. nih.gov | Nociception in this model is primarily mediated by ETA receptors. nih.gov |
Translational and Early Clinical Explorations of Bq 788
First-in-Human and Proof-of-Concept Studies
Initial human investigations into BQ-788 included a first-in-human, proof-of-concept study focusing on its intralesional administration in patients with melanoma skin metastases researchgate.netnih.govnih.gov. The primary objective of this study was to ascertain whether the preclinical safety and efficacy observations of intratumoral this compound could be replicated in human subjects researchgate.netnih.govnih.gov.
The study involved a small cohort of five melanoma patients. Initially, three patients received a single intralesional application of 3 mg this compound. In subsequent patients, cumulative doses were increased, with patient 4 receiving 8 mg and patient 5 receiving 10 mg researchgate.netnih.govnih.gov. Control lesions within the same patients were simultaneously treated with phosphate-buffered saline (PBS) researchgate.netnih.gov. Due to the limited patient number and variations in administration, statistical evaluation was not feasible; however, the observations largely aligned with preclinical findings researchgate.netnih.gov. Notably, in one patient who received treatment for over a week, inhibition of lesion growth was observed cas.czresearchgate.netnih.govnih.gov. The study provided indications of this compound's ability to directly and indirectly reduce the viability of melanoma cells researchgate.netnih.govnih.govncats.io.
Observations in Healthy Human Volunteers
Systemic hemodynamic effects of this compound were investigated in a placebo-controlled, four-way crossover study involving five healthy male volunteers aged 33 to 48 years ahajournals.orgnih.gov. This compound was administered as a 15-minute infusion at doses of 3, 30, or 300 nmol/min ahajournals.orgnih.gov.
Key hemodynamic findings from the study (at 300 nmol/min this compound) are summarized below:
| Parameter | Maximum Placebo-Corrected Percentage Change from Baseline (Mean ± SEM) | P-value | Time of Maximum Change (minutes) |
| Plasma ET-1 | +3.7 ± 1.2 pg/mL (absolute change) | 0.02 | 15 |
| Mean Arterial Pressure | No significant effect | N/A | N/A |
| Heart Rate | -13 ± 7% | 0.002 | 50 |
| Cardiac Index | -17 ± 5% | <0.0001 | 40 |
| Stroke Index | -8 ± 4% | 0.002 | 40 |
| Total Peripheral Vascular Resistance | +24 ± 5% | <0.0001 | 40 |
These results indicate that while this compound did not significantly alter mean arterial pressure, it led to a reduction in heart rate, cardiac index, and stroke index, alongside a notable increase in total peripheral vascular resistance ahajournals.orgnih.gov. These findings suggest that the predominant effect of endogenous endothelin-1 (B181129) (ET-1) at vascular ETB receptors is vasodilatation, and blockade of these receptors by this compound results in peripheral vasoconstriction nih.govahajournals.orgnih.govoup.com.
In another study involving healthy male subjects (n=10), brachial artery infusion of this compound resulted in progressive vasoconstriction, leading to a 15±5% reduction in forearm blood flow after 90 minutes of infusion oup.com. A separate study in healthy subjects over 45 years of age found that this compound infusion did not significantly affect renal hemodynamics, natriuresis, cardiac output, blood pressure, or heart rate, although a tendency for increased total peripheral resistance was observed core.ac.uk.
Investigational Clinical Applications, including Melanoma
This compound is currently being explored for its potential in various clinical conditions cas.cz. A significant area of investigation is its application in melanoma, where the ETB receptor is frequently overexpressed and is considered a contributing factor to disease progression and an indicator of an aggressive phenotype cas.czaacrjournals.orgaacrjournals.org.
Preclinical studies have demonstrated that this compound can inhibit the growth of melanoma cells both in vitro and in vivo cas.czaacrjournals.orgpnas.orggoogle.com. In the aforementioned first-in-human study in melanoma patients, intralesional this compound led to decreased expression of anti-apoptotic markers and ETB receptors in treated lesions compared to saline controls cas.czresearchgate.netnih.gov. Furthermore, a reduction in the expression of EDNRB (gene encoding ETB receptor) and Ki67 (a proliferation marker) was observed in some patients, along with decreased BCL2A1 and/or PARP3 expression in others researchgate.netnih.gov. Immunohistochemical analysis of treated tumors in some patients revealed an increase in blood vessels (CD31) and lymphocytes (CD3) researchgate.netnih.gov.
Beyond direct anti-tumor effects, this compound has shown synergistic activity in preclinical melanoma models. It enhanced the efficacy of the BRAF inhibitor Dabrafenib and an anti-PD1 antibody, leading to more pronounced tumor growth suppression and shrinkage google.com. The ETB receptor's role extends to the tumor microenvironment; its overexpression on tumor endothelial cells has been linked to a scarcity of tumor-infiltrating lymphocytes (TILs) and reduced patient survival in ovarian cancers researchgate.net. In vitro, this compound increased T cell adhesion to human endothelium, and in mice, it promoted T cell homing to tumors, thereby facilitating the effectiveness of otherwise ineffective immunotherapy researchgate.net.
Patient Biomarker and Response Stratification Considerations
The early clinical and preclinical data on this compound highlight several considerations for patient biomarker and response stratification. The melanoma proof-of-concept study suggested that future clinical trials should incorporate screening for EDNRB expression levels prior to treatment, as a response to this compound was predominantly observed in patients (4 out of 5) with high EDNRB-expressing melanomas researchgate.netnih.govnih.gov. This finding underscores the potential for personalized precision medicine approaches in the context of endothelin system targeting cas.czresearchgate.net.
The association between ETB receptor overexpression on tumor endothelial cells and the absence of TILs, coupled with shorter patient survival in ovarian cancer, suggests that ETB receptor expression could serve as a prognostic biomarker for immune response and patient outcomes researchgate.net. The observation that this compound enhances T cell homing to tumors, a process dependent on intercellular adhesion molecule-1 (ICAM-1), implies that biomarkers related to immune cell infiltration and adhesion molecules may be valuable for predicting treatment response researchgate.net. Additionally, the inverse correlation noted between EDNRB and HIF1A (Hypoxia-Inducible Factor 1-alpha) expression in melanoma patients treated with this compound could represent another relevant biomarker for stratifying patient response researchgate.net.
Advanced Research Methodologies Employed with Bq 788
Human Translational Research Techniques
Human translational research employing BQ-788 encompasses various techniques to understand its effects in vivo, particularly concerning its impact on the cardiovascular system and in specific disease contexts. These methodologies aim to bridge the gap between preclinical findings and clinical applications.
Hemodynamic Monitoring and Vascular Resistance Measurements
Hemodynamic monitoring and vascular resistance measurements are crucial techniques employed to assess the systemic and regional vascular effects of this compound in humans. These studies typically involve direct or indirect measurements of blood pressure, heart rate, cardiac output, and calculation of vascular resistance indices.
In studies involving healthy male volunteers, intravenous infusion of this compound at a dose of 300 nmol/min significantly increased total peripheral vascular resistance (TPVR) by 24±5% at 40 minutes (P<0.0001). ahajournals.orgnih.gov This effect suggests that in healthy individuals, endogenous endothelin-1 (B181129) (ET-1) exerts a tonic vasodilatory effect predominantly through ETB receptors. ahajournals.orgnih.gov Concurrently, administration of this compound at this dose led to a reduction in heart rate (13±7% at 50 minutes; P=0.002), cardiac index (17±5% at 40 minutes; P<0.0001), and stroke index (8±4% at 40 minutes; P=0.002). ahajournals.orgnih.gov No significant change in mean arterial pressure was observed in these healthy subjects. ahajournals.orgnih.gov
| Hemodynamic Parameter (Healthy Men, 300 nmol/min this compound) | Maximum Placebo-Corrected Percentage Change from Baseline | Time to Maximum Change | P-value |
| Total Peripheral Vascular Resistance (TPVR) | +24 ± 5% | 40 minutes | <0.0001 |
| Heart Rate (HR) | -13 ± 7% | 50 minutes | 0.002 |
| Cardiac Index (CI) | -17 ± 5% | 40 minutes | <0.0001 |
| Stroke Index (SI) | -8 ± 4% | 40 minutes | 0.002 |
| Mean Arterial Pressure (MAP) | No significant effect | - | - |
Data derived from studies in healthy male volunteers. ahajournals.orgnih.gov
In contrast, in patients with early cirrhosis, this compound demonstrated different hemodynamic effects. It increased mean arterial pressure by a peak change of +11 (3) mm Hg (+12%; p<0.03) and systemic vascular resistance index (SVRI) by +1101 (709) dyn×s×m²/cm⁵ (+50%; p<0.05). nih.gov This was accompanied by a reduction in cardiac index of −1.0 (0.4) l/min/m² (−29%; p=0.05). nih.gov These findings suggest a distinct role for ETB receptors in the altered hemodynamics associated with cirrhosis. nih.gov
Research has also explored gender-specific differences in vascular responses to this compound. In studies on human cutaneous vascular tone, this compound caused vasodilation in men, consistent with the removal of a tonic vasoconstrictor effect of ET-1. physiology.org Conversely, in women, this compound induced vasoconstriction, indicating the release of tonic vasodilator activity. physiology.org This highlights a fundamental gender difference in the contribution of ETB receptors to basal cutaneous vascular tone. physiology.org
Plasma Endothelin-1 Concentration Analysis
Analysis of plasma endothelin-1 (ET-1) concentrations is a key method to assess the in vivo blockade of ETB receptors by this compound, as ETB receptors are involved in the clearance of ET-1 from circulation. nih.govresearchgate.netmedchemexpress.com
In healthy men, systemic administration of this compound at a dose of 300 nmol/min resulted in a significant increase in plasma ET-1 concentration, rising from a baseline of 4.6±0.8 pg/mL to 8.4±1.8 pg/mL at 15 minutes (P=0.02). ahajournals.orgnih.gov This increase in circulating ET-1 is considered a reliable index of ETB receptor blockade in vivo. ahajournals.orgnih.govresearchgate.netmedchemexpress.com Notably, concentrations of big ET-1, the precursor of ET-1, did not show significant changes with this compound treatment in these studies. ahajournals.orgnih.gov
| Subject Group | This compound Dose (Route) | Baseline Plasma ET-1 (pg/mL) | Peak Plasma ET-1 (pg/mL) | Peak Change (pg/mL) | P-value |
| Healthy Men | 300 nmol/min (IV) | 4.6 ± 0.8 | 8.4 ± 1.8 | +3.8 ± 1.0 | 0.02 |
Data derived from studies in healthy male volunteers. ahajournals.orgnih.gov
In patients with early cirrhosis, where baseline plasma ET-1 concentrations are often elevated compared to healthy volunteers, this compound administration also led to an additional elevation of plasma ET-1 concentrations. nih.gov At higher doses, this compound caused a peak change of +11 (2) ng/ml (+69%) in plasma ET-1 (p=0.03). nih.gov This further supports the continuous role of the ETB receptor in the clearance of ET-1 even in conditions like cirrhosis, where the endothelin system is already activated. nih.gov
Immunohistochemistry and Histopathological Assessment of Tissue Biopsies
Immunohistochemistry (IHC) and histopathological assessment of tissue biopsies are vital for understanding the cellular and tissue-level effects of this compound, particularly in disease states where tissue remodeling or specific receptor expression is relevant. IHC involves using labeled antibodies to detect specific antigens within tissue sections, providing insights into protein expression and localization. thermofisher.comresearchgate.net Histopathological assessment, often involving techniques like hematoxylin (B73222) and eosin (B541160) (H&E) staining, allows for the evaluation of tissue architecture, cellular morphology, and pathological changes such as necrosis. researchgate.netaacrjournals.org
In a first-in-human proof-of-concept study investigating intralesional administration of this compound in melanoma skin metastases, tissue biopsies were analyzed to assess its effects. researchgate.netnih.govsonar.ch Semiquantitatively scored immunohistochemistry revealed changes in specific markers within the treated tumors. researchgate.netnih.gov For instance, CD31, a marker for blood vessels, and CD3, a marker for lymphocytes, showed increased expression in this compound-treated tumors of some patients. researchgate.netnih.gov This suggests a potential impact on tumor vascularity and immune cell infiltration. researchgate.netnih.gov
Furthermore, the expression of Endothelin Receptor B (EDNRB) itself and Ki67, a proliferation marker, was observed to be decreased in biopsies from some this compound-treated patients. researchgate.netnih.gov This indicates a direct or indirect effect of this compound on the target receptor and cellular proliferation within the tumor microenvironment. researchgate.netnih.gov
| Marker Assessed (Melanoma Biopsies) | Observed Change in this compound Treated Samples (vs. Control) | Implication |
| CD31 (Blood Vessels) | Increased expression (in some patients) | Potential increase in tumor vascularity |
| CD3 (Lymphocytes) | Increased expression (in some patients) | Potential increase in immune cell infiltration |
| EDNRB (Endothelin Receptor B) | Decreased expression (in some patients) | Direct or indirect effect on target receptor |
| Ki67 (Proliferation Marker) | Decreased expression (in some patients) | Reduction in cellular proliferation |
| BCL2A1 and/or PARP3 | Decreased expression (in some patients) | Reduction in anti-apoptotic markers |
Data derived from a first-in-human study on melanoma skin metastases. researchgate.netnih.gov
While the melanoma study did not detect a difference in the degree of tumor necrosis between this compound and phosphate-buffered saline (PBS)-treated samples, other preclinical histopathological assessments have demonstrated effects on necrosis. researchgate.netnih.gov For example, in a murine breast cancer model, intratumoral injection of this compound led to a significant increase in the development and extent of necrosis within the tumors compared to control-treated tumors. aacrjournals.org This illustrates the utility of histopathological assessment in evaluating the direct tissue-level consequences of this compound administration in different disease models. aacrjournals.org
Future Directions and Emerging Avenues in Bq 788 Research
Deeper Elucidation of Receptor-Specific Downstream Effectors
Understanding the precise downstream signaling pathways modulated by ETB receptor blockade with BQ-788 is critical for fully harnessing its therapeutic potential. Research indicates that ETB receptors play a significant role in mediating vasodilation through the release of nitric oxide (NO) bidd.groupjapsonline.commims.com. Consequently, systemic administration of this compound in healthy individuals can lead to an increase in peripheral vascular resistance and a decrease in heart rate, cardiac index, and stroke index, suggesting that endogenous ET-1 acting on vascular ETB receptors contributes to basal vasodilatory tone bidd.groupmims.com.
In the context of glioblastoma stem cells (GSCs), blocking endothelin-3 (EDN3)/ETB receptor signaling with this compound induces cell apoptosis and impairs the formation and migration of tumor spheres. Molecular analyses reveal that the downregulation of genes involved in cytoskeleton organization, cell growth and differentiation arrest, and DNA damage response are key downstream effector pathways contributing to GSC survival and migration, which are affected by ETB receptor blockade tocris.com.
Furthermore, studies on human colonic myofibroblasts have shown that ET-1 stimulates both contraction and migration. This compound significantly inhibits ET-1-induced migration, highlighting a predominant role for ETB receptors in this process. While both ETA and ETB receptors contribute to colonic myofibroblast contraction, this compound alone can inhibit this contraction by approximately 48% uni.lu. In pulmonary arteries, ETB receptors are implicated in ET-1-stimulated nitric oxide production and subsequent cGMP increase, leading to vasorelaxation japsonline.com. This compound has also been reported to inhibit ET-1-induced bronchoconstriction, cell proliferation, and the clearance of perfused ET-1 bio-techne.comcenmed.comsigmaaldrich.com.
A summary of observed downstream effects of this compound-mediated ETB receptor blockade is provided in Table 1.
Table 1: Observed Downstream Effects of this compound-Mediated ETB Receptor Blockade
| Target Tissue/Cell Type | Effect of ETB Receptor Blockade by this compound | Key Downstream Pathways/Mechanisms |
| Healthy Vasculature | Increased peripheral vascular resistance, decreased heart rate, cardiac index, stroke index bidd.groupmims.com | Inhibition of ETB-mediated vasodilation (likely NO-dependent) bidd.groupjapsonline.commims.com |
| Glioblastoma Stem Cells | Cell apoptosis, impaired tumor sphere formation and migration tocris.com | Downregulation of genes involved in cytoskeleton organization, growth/differentiation pause, DNA damage response tocris.com |
| Colonic Myofibroblasts | Inhibition of ET-1-induced migration and contraction uni.lu | ETB receptor predominance in migration; both ETA and ETB contribute to contraction uni.lu |
| Pulmonary Arteries | Abolition of ET-1-stimulated cGMP synthesis japsonline.com | Inhibition of ET-1-mediated NO production japsonline.com |
| Pregnant Rat Mesenteric Microvessels | Enhanced ET-1-induced vasoconstriction nih.gov | Blockade of endothelial ETBR-mediated vasodilation nih.gov |
Investigation of Synergistic Effects with Other Therapeutic Agents
Exploring synergistic effects of this compound with other therapeutic agents could lead to more effective treatment strategies, particularly in complex diseases. In rabbit pulmonary arteries, combining this compound with the ETA receptor antagonist BQ-123 resulted in a synergistic inhibition of ET-1-induced contraction, whereas neither antagonist alone was effective nih.gov. This suggests that in certain vascular beds, both ETA and ETB receptors can contribute to vasoconstriction, necessitating dual blockade for complete inhibition nih.gov.
In rat pulmonary arteries, the synergistic vasorelaxant effect of ambrisentan (B1667022) (an ETA antagonist) and tadalafil (B1681874) (a phosphodiesterase-5 inhibitor) on ET-1-induced contraction was abolished in the presence of this compound. This finding indicates that endothelial ETB receptors are crucial for enabling this synergistic vasorelaxant action japsonline.com. Moreover, the combination of ETA receptor antagonism (using BQ-123) and angiotensin-converting enzyme (ACE) inhibition (with enalapril) demonstrated synergistic effects, leading to reduced blood pressure and renal vascular resistance through an ETB receptor-mediated, nitric oxide-dependent mechanism fishersci.ca.
These findings underscore the potential for this compound to enhance the efficacy of existing therapies by modulating ETB receptor-dependent pathways.
Exploration of Novel Disease Targets and Orphan Indications
This compound's selective ETB antagonism positions it as a valuable tool for investigating new therapeutic avenues beyond its traditional research applications. A notable area of exploration is melanoma, where ETB receptors are frequently overexpressed and are believed to contribute to disease progression citeab.commims.com. Studies have shown that this compound can inhibit melanoma cell progression and reduce the growth of human melanoma xenografts in mice citeab.commims.comindiamart.com. Local administration of this compound in melanoma patients has also shown promise by decreasing anti-apoptotic markers and ETB receptor expression in treated lesions citeab.comfishersci.ca.
Beyond cancer, this compound has demonstrated a protective effect against brain edema by inhibiting the vascular endothelial growth factor-A-mediated decrease in claudin-5 fishersci.ca. Its role in the survival, growth, and metastasis of glioma cells has also been reported sigmaaldrich.com. Furthermore, this compound has been instrumental in elucidating the critical role of ET-2 signaling via ETB receptors in ovulation in mice, where its systemic administration significantly reduced the number of released ova wikipedia.org.
In cardiac research, pharmacological inhibition of ETB receptors with this compound has been shown to significantly improve cardiac performance under extreme hypoxia in mice, suggesting a novel protective role for cardiomyocyte ETB receptors in such stress conditions nih.gov. The compound has also been used to investigate the interplay between angiotensin-(1-7) and ET-1 through MasR:ETB receptor interaction, identifying a novel vasoprotective mechanism. While this compound itself is primarily a research tool, these findings suggest potential for its mechanism of action to be explored in various novel disease targets, including those that may qualify as orphan indications if the endothelin system is implicated.
Development of Advanced Delivery Systems for this compound
The development of advanced delivery systems for this compound can enhance its targeting specificity and bioavailability, potentially reducing off-target effects and improving therapeutic outcomes. One notable advancement involves the use of this compound to functionalize zinc oxide (ZnO) quantum dots for transdermal delivery of a tyrosinase inhibitor. This system demonstrated specific cell uptake by melanocytes, highlighting this compound's utility as a targeting ligand in nanotechnology-based drug delivery. Such approaches could enable more localized and efficient delivery of this compound or other therapeutic agents to specific cell types or tissues where ETB receptors are implicated.
Pharmacogenomic Approaches to Predict this compound Responsiveness
Pharmacogenomic studies hold promise for personalizing medicine by predicting individual patient responses to drugs like this compound based on their genetic makeup. A significant advancement in the endothelin field is the identification and experimental validation of a single nucleotide polymorphism (SNP) that correlates with increased plasma levels of big endothelin precursor. This finding provides a rationale for screening patients for this SNP to stratify them for treatment with endothelin-modulating compounds, including ETB antagonists like this compound, thereby moving towards precision medicine in this therapeutic area citeab.com.
Furthermore, research has revealed gender-specific differences in the contribution of ETB receptors to basal cutaneous vascular tone, where this compound induced vasoconstriction in women but vasodilation in men. Such phenotypic variations suggest underlying genetic differences that could be explored through pharmacogenomic approaches to predict and optimize this compound responsiveness in diverse patient populations.
Q & A
Q. How does BQ-788 distinguish ETB receptor-mediated effects from ETA receptor activity in experimental models?
Methodological Answer: To isolate ETB receptor effects, co-administer this compound with ETB-selective agonists like BQ-3020 or sarafotoxin S6c. This compound exhibits high selectivity for ETB receptors (IC₅₀ = 1.2 nM in human Girardi heart cells) versus ETA receptors (IC₅₀ = 1300 nM in SK-N-MC neuroblastoma cells) . In functional assays, use isolated rabbit pulmonary arteries to assess inhibition of ETB agonist-induced vasoconstriction (pA₂ = 8.4). For in vivo validation, monitor blood pressure responses in rats: this compound (1 mg/kg, i.v.) blocks ET-1-induced depressor responses but not pressor effects, confirming ETB specificity .
Q. What experimental approaches validate this compound’s antagonism of ETB receptors in vivo?
Methodological Answer: Key in vivo validation methods include:
- Plasma ET-1 measurement : this compound increases plasma ET-1 concentrations due to blockade of ETB-mediated clearance (e.g., 3 mg/kg/h i.v. in conscious rats) .
- Hemodynamic monitoring : In Dahl salt-sensitive hypertensive rats, this compound (3 mg/kg/h i.v.) elevates mean arterial pressure by ~20 mmHg, reflecting ETB antagonism .
- Agonist challenge tests : Administer ETB-selective agonists (e.g., sarafotoxin S6c) and observe inhibition of depressor responses in rodent models .
Advanced Research Questions
Q. How to address contradictory results when this compound is used alone versus combined with ETA antagonists (e.g., BQ-123)?
Methodological Answer: Contradictions arise from tissue-specific receptor expression and hemodynamic interactions. For example:
- In hypertensive patients, this compound alone transiently dilates vasculature, but combined with BQ-123 (ETA antagonist), it enhances vasodilation (63% vs. 33% in forearm blood flow) .
- In renal studies, this compound alone reduces renal blood flow (RBF) in angiotensin II-infused rats by 29%, but combined with BQ-123, this effect is abolished .
Protocol Recommendations :
Q. How to resolve paradoxical vasoconstrictor vs. vasodilator responses to this compound in different populations?
Methodological Answer: ETB receptors mediate dual roles: vasodilation via endothelial NO release and vasoconstriction via smooth muscle activation.
Q. What methodologies assess this compound’s role in modulating pain and inflammation?
Methodological Answer: this compound reduces inflammatory pain via ETB blockade in murine models:
- Mechanical/thermal hyperalgesia : Inject 30 nmol this compound subcutaneously; measure paw withdrawal thresholds and latency .
- Inflammatory markers : Quantify myeloperoxidase (MPO) activity (64% inhibition) and lipid peroxidation in spinal/peripheral tissues .
- Co-administration : Pair with clazosentan (dual ETA/ETB antagonist) to differentiate receptor contributions .
Q. How to design studies investigating this compound’s anti-proliferative effects in cancer or smooth muscle cells?
Methodological Answer:
- Cell proliferation assays : Treat human tracheal smooth muscle cells with ET-1 (1–100 nM) and this compound (10 µM). Measure DNA synthesis via [³H]-thymidine incorporation; this compound blocks ETB-mediated proliferation without affecting EGF-induced growth .
- Tumor models : Use xenografts to test this compound’s inhibition of ET-1-driven tumor growth, monitoring plasma ET-1 as a biomarker .
Q. Notes for Experimental Reproducibility
- Dosage : Use 1–3 mg/kg i.v. for in vivo studies; 10 µM for in vitro functional assays .
- Solubility : Prepare stock in DMSO (170 mg/mL) and dilute in corn oil for in vivo use .
- Controls : Include ETB-selective agonists (e.g., BQ-3020) and ETA antagonists (e.g., BQ-123) to validate receptor specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
